molecular formula C23H22N2 B11544624 N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine

N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine

Cat. No.: B11544624
M. Wt: 326.4 g/mol
InChI Key: YFJHKTJYZYSPQI-UHFFFAOYSA-N
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Description

(11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indenoquinolines, which are characterized by a fused ring system combining indene and quinoline moieties. The presence of a cyclohexyl group and a methyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indene derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and imination. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Indeno[1,2-b]quinoline: A structurally related compound with similar fused ring system but lacking the cyclohexyl and methyl groups.

    Cyclohexylquinoline: Another related compound with a cyclohexyl group but different ring fusion.

Uniqueness: (11Z)-N-CYCLOHEXYL-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE stands out due to its unique combination of structural features, including the presence of both cyclohexyl and methyl groups

Properties

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine

InChI

InChI=1S/C23H22N2/c1-15-11-12-18-19(13-15)23-20(14-16-7-5-6-10-21(16)25-23)22(18)24-17-8-3-2-4-9-17/h5-7,10-14,17H,2-4,8-9H2,1H3

InChI Key

YFJHKTJYZYSPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC3CCCCC3)C4=CC5=CC=CC=C5N=C42

Origin of Product

United States

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